

# Initial Investigations into the Psychoactive Effects of 4,4'-DMAR: A Technical Guide

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## Compound of Interest

Compound Name: 4,4'-Dimethylaminorex

Cat. No.: B145552

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## Abstract

**4,4'-Dimethylaminorex** (4,4'-DMAR), a synthetic substituted oxazoline derivative, has emerged as a novel psychoactive substance (NPS) with potent psychostimulant properties.<sup>[1]</sup> This technical guide provides a comprehensive overview of the initial scientific investigations into the psychoactive effects of 4,4'-DMAR. It consolidates key findings on its pharmacology, mechanism of action, and toxicological profile, drawing from *in vitro* and *in vivo* studies. The information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of NPS and related compounds.

## Introduction

First detected in the Netherlands in November 2012, 4,4'-DMAR is structurally related to aminorex and 4-methylaminorex (4-MAR), both of which are controlled psychostimulants.<sup>[2][3]</sup> The substance has been associated with numerous non-fatal intoxications and deaths across Europe, often in combination with other drugs.<sup>[3][4]</sup> Initial investigations have focused on elucidating its pharmacological profile to understand the basis of its psychoactive effects and associated risks. This document synthesizes the currently available scientific data.

## Pharmacology and Mechanism of Action

In vitro studies have been pivotal in characterizing the pharmacological profile of 4,4'-DMAR. The primary mechanism of action is the potent release of the monoamine neurotransmitters: dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[5][6]

## Monoamine Transporter Activity

4,4'-DMAR functions as a potent and efficacious substrate-type releaser at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5][6] Both the cis- and trans- isomers exhibit activity, though the cis-isomer is more commonly identified in seized materials and biological samples.[3][4] The cis-isomer, in particular, demonstrates a well-balanced and high potency for all three transporters.[7]

## Vesicular Monoamine Transporter 2 (VMAT2) Interaction

Further studies have revealed that 4,4'-DMAR interacts with the vesicular monoamine transporter 2 (VMAT2) with a potency similar to that of MDMA.[7][8] This interaction suggests a potential for long-term neurotoxicity through the disruption of vesicular storage of monoamines. [8]

## Receptor Binding Affinity

Investigations into the binding affinities of 4,4'-DMAR at various monoamine receptors have shown negligible interaction, with  $K_i$  values greater than 2  $\mu\text{M}$ .[9] This indicates that its primary psychoactive effects are mediated through its action on monoamine transporters rather than direct receptor agonism or antagonism.

## Quantitative Data on Monoamine Transporter Activity

The following tables summarize the quantitative data from in vitro studies, providing a comparative perspective on the potency of 4,4'-DMAR isomers and other well-known psychostimulants.

Table 1: Monoamine Releasing Potency (EC50, nM) of cis-4,4'-DMAR and Comparator Compounds in Rat Brain Synaptosomes

Compound	DAT (EC50, nM)	NET (EC50, nM)	SERT (EC50, nM)
cis-4,4'-DMAR	8.6 ± 1.1	26.9 ± 5.9	18.5 ± 2.8
d-Amphetamine	5.5	8.2	2602
Aminorex	9.1	15.1	414
cis-4-Methylaminorex	1.7	4.8	53.2
(S)-(+)-MDMA	143	98.3	85.0

Source:[4][5][6]

Table 2: Monoamine Releasing Potency (EC50, nM) of cis- and trans-4,4'-DMAR in Rat Brain Synaptosomes

Isomer	DAT (EC50, nM)	NET (EC50, nM)	SERT (EC50, nM)
cis-4,4'-DMAR	10.9	11.8	17.7
trans-4,4'-DMAR	24.4	31.6	59.9 (uptake inhibitor)

Source:[4]

Table 3: Monoamine Transporter Inhibition Potency (IC50, µM) of 4,4'-DMAR in HEK 293 Cells

Compound	DAT (IC50, µM)	NET (IC50, µM)	SERT (IC50, µM)
4,4'-DMAR	< 2	< 2	< 2

Source:[8][9]

## Experimental Protocols

The following sections detail the methodologies employed in key in vitro and in vivo studies that have been crucial in understanding the psychoactive properties of 4,4'-DMAR.

# In Vitro Monoamine Transporter Release Assay (Rat Brain Synaptosomes)

This protocol is based on methodologies used to determine the monoamine-releasing capabilities of 4,4'-DMAR.[\[5\]](#)[\[6\]](#)

**Objective:** To measure the potency and efficacy of 4,4'-DMAR to evoke the release of dopamine, norepinephrine, and serotonin from pre-loaded rat brain synaptosomes.

## Materials:

- Rat brain tissue (striatum for DAT, hippocampus for NET and SERT)
- [<sup>3</sup>H]Dopamine, [<sup>3</sup>H]Norepinephrine, [<sup>3</sup>H]Serotonin
- Test compounds: ( $\pm$ )-cis-4,4'-DMAR, d-amphetamine, aminorex, etc.
- Krebs-phosphate buffer (pH 7.4)
- Scintillation fluid and counter

## Procedure:

- **Synaptosome Preparation:** Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove cellular debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation. Resuspend the pellet in Krebs-phosphate buffer.
- **Radiolabel Loading:** Incubate the synaptosomes with the respective radiolabeled monoamine (<sup>3</sup>H]DA, <sup>3</sup>H]NE, or <sup>3</sup>H]5-HT) to allow for uptake into the vesicles.
- **Release Assay:** Aliquots of the radiolabeled synaptosomes are incubated with increasing concentrations of the test compounds (e.g., 4,4'-DMAR) or vehicle control.
- **Termination and Measurement:** The release reaction is terminated by rapid filtration. The amount of radioactivity released into the supernatant is measured using liquid scintillation counting.

- Data Analysis: The amount of released radioactivity is expressed as a percentage of the total radioactivity in the synaptosomes. EC50 values are calculated by non-linear regression analysis of the concentration-response curves.

## In Vitro Monoamine Transporter Inhibition Assay (HEK 293 Cells)

This protocol outlines the methodology used to assess the inhibitory effects of 4,4'-DMAR on monoamine transporters expressed in human embryonic kidney (HEK) 293 cells.[\[9\]](#)

**Objective:** To determine the potency of 4,4'-DMAR to inhibit the uptake of monoamines by human DAT, NET, and SERT.

### Materials:

- HEK 293 cells stably transfected with human DAT, NET, or SERT
- [<sup>3</sup>H]Dopamine, [<sup>3</sup>H]Norepinephrine, [<sup>3</sup>H]Serotonin
- Test compound: 4,4'-DMAR
- Appropriate cell culture media and buffers
- Scintillation counter

### Procedure:

- Cell Culture: Culture the transfected HEK 293 cells to confluence in appropriate multi-well plates.
- Uptake Inhibition Assay: Pre-incubate the cells with various concentrations of 4,4'-DMAR or vehicle.
- Initiation of Uptake: Add the respective radiolabeled monoamine to initiate the uptake process.
- Termination of Uptake: After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

- Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition of uptake at each concentration of 4,4'-DMAR. IC<sub>50</sub> values are determined using non-linear regression.

## In Vivo Behavioral and Physiological Studies in Mice

This protocol describes the general approach for assessing the acute toxic and behavioral effects of 4,4'-DMAR in an animal model.[\[10\]](#)[\[11\]](#)

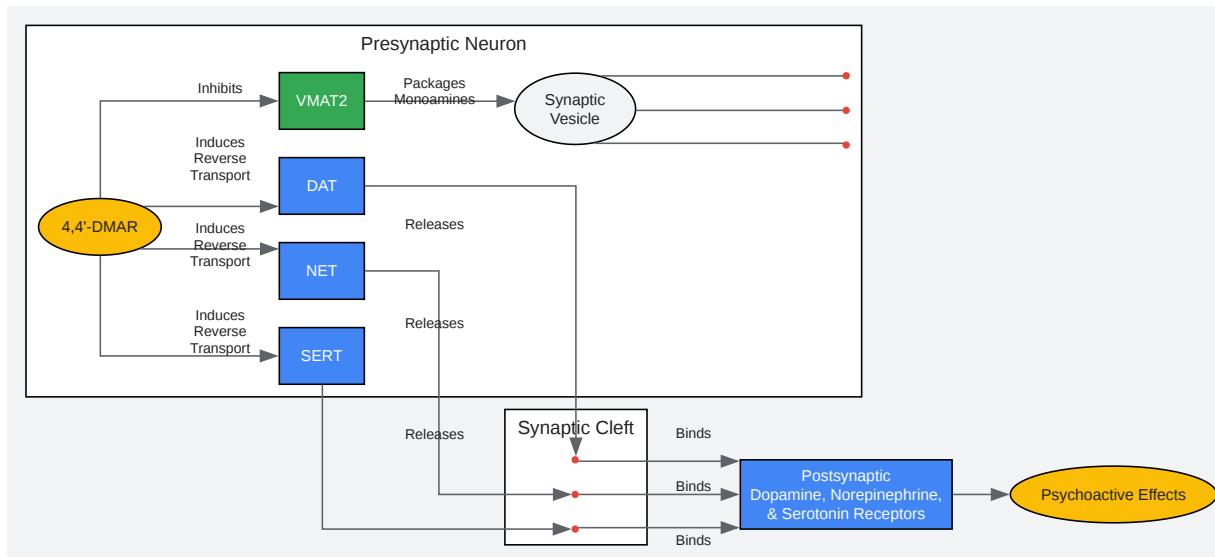
Objective: To characterize the dose-dependent physiological and neuro-behavioral effects of 4,4'-DMAR administration in mice.

Animals: Male CD-1 mice.

Procedure:

- Drug Administration: Administer ( $\pm$ )cis-4,4'-DMAR intraperitoneally (i.p.) at a range of doses (e.g., 0.1–60 mg/kg). A control group receives a vehicle injection.
- Behavioral Observation: Observe the mice for a set period (e.g., 60 minutes) for signs of psychomotor agitation, aggression, and convulsions. The latency to the onset and the duration of these behaviors are recorded.
- Physiological Monitoring: Monitor physiological parameters such as body temperature (for hyperthermia), salivation, and sweating at regular intervals.
- Lethality Assessment: Record the number of deaths within a specified timeframe (e.g., 24 hours) to determine the lethal dose range.
- Data Analysis: Analyze the dose-response relationships for each observed parameter using appropriate statistical methods (e.g., ANOVA).

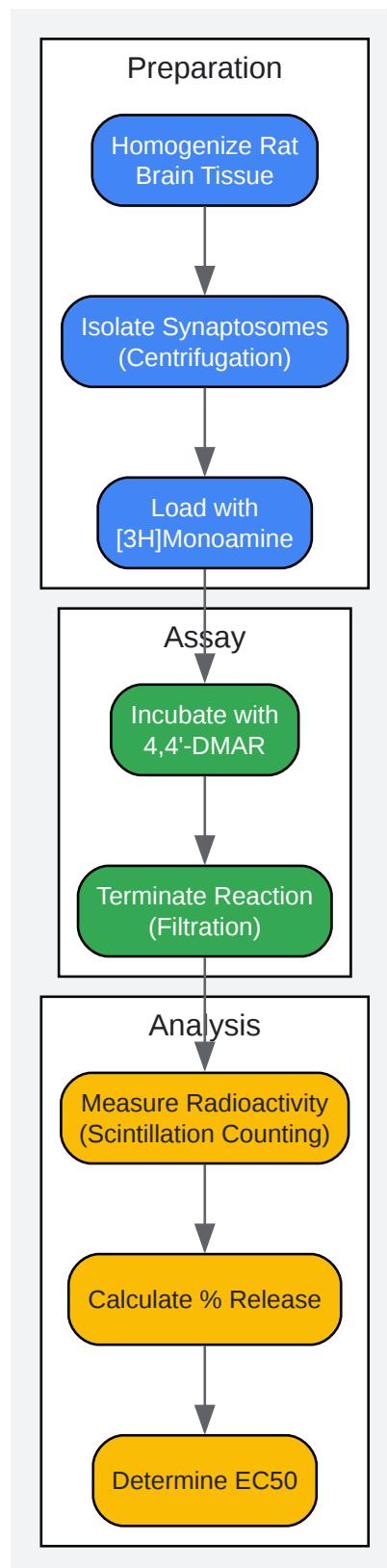
## Visualizations Signaling Pathway



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Caption: Mechanism of action of 4,4'-DMAR at the monoaminergic synapse.

## Experimental Workflow

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